3-Amino-5-(1-methyl-5-indazolyl)pyrazole

Regioselective N-alkylation Solid-supported base catalysis Pyrazole derivatization

3-Amino-5-(1-methyl-5-indazolyl)pyrazole (IUPAC: 5-(1-methylindazol-5-yl)-1H-pyrazol-3-amine; molecular formula C₁₁H₁₁N₅; MW 213.24 g/mol) is a heterocyclic building block that covalently links a 3-aminopyrazole ring to a 1-methylindazole moiety at the pyrazole 5-position. This dual-heterocycle architecture places the compound at the intersection of two privileged scaffolds in kinase inhibitor design.

Molecular Formula C11H11N5
Molecular Weight 213.24 g/mol
Cat. No. B13714390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(1-methyl-5-indazolyl)pyrazole
Molecular FormulaC11H11N5
Molecular Weight213.24 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C3=CC(=NN3)N)C=N1
InChIInChI=1S/C11H11N5/c1-16-10-3-2-7(4-8(10)6-13-16)9-5-11(12)15-14-9/h2-6H,1H3,(H3,12,14,15)
InChIKeyGJIXXVQPECUSQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(1-methyl-5-indazolyl)pyrazole – Core Building Block for Kinase-Focused Libraries and KRAS G12C Inhibitor Scaffolds


3-Amino-5-(1-methyl-5-indazolyl)pyrazole (IUPAC: 5-(1-methylindazol-5-yl)-1H-pyrazol-3-amine; molecular formula C₁₁H₁₁N₅; MW 213.24 g/mol) is a heterocyclic building block that covalently links a 3-aminopyrazole ring to a 1-methylindazole moiety at the pyrazole 5-position. This dual-heterocycle architecture places the compound at the intersection of two privileged scaffolds in kinase inhibitor design [1]. Its core connectivity is directly embedded in the clinical-stage covalent KRAS G12C inhibitor JDQ443 (opnurasib), where the indazolyl-pyrazole fragment mediates novel interactions with the switch II binding pocket that do not involve residue H95 [2]. The compound is commercially supplied as both the free base and hydrochloride salt for research use.

Scaffold context
Reported core scaffold of JDQ443, an investigational covalent KRAS G12C inhibitor (research tool)
Tautomeric control
N1‑methyl group locks indazole in a single tautomeric state, removing a source of chemical heterogeneity
Diversification handle
3‑amino group supports diazotization, cross‑coupling, and amidation for parallel library synthesis

Why 3-Amino-5-(1-methyl-5-indazolyl)pyrazole Cannot Be Replaced by Generic Amino-Pyrazoles or Simple Indazoles


The 3-amino-5-(indazol-5-yl)pyrazole scaffold presents a substitution pattern that is not replicable by combining generic 3-aminopyrazole with a separate indazole fragment or by using regioisomeric variants. The N1-methyl group on the indazole ring eliminates tautomeric equilibration at the indazole N1–N2 positions, locking the indazole in a single N1-methyl tautomeric form and thereby removing a source of chemical heterogeneity that complicates both analytical characterization and downstream reaction regioselectivity [1]. In the JDQ443 co-crystal structure (PDB 7R0Q), the 1-methylindazol-5-yl substituent at pyrazole position 3 (equivalent to position 5 in the target compound) forms edge-to-face aromatic interactions with Tyr96 and positions the methyl group toward Arg68, Thr58, Met72, and Val9—contacts that would be geometrically impossible with a simple phenyl or pyridyl replacement [2]. Regioisomeric indazolyl-pyrazole building blocks, such as 5-(1-methyl-1H-pyrazol-5-yl)-1H-indazol-3-amine (CAS 1093965-03-7), invert the amino-group placement from pyrazole to indazole, fundamentally altering the hydrogen-bond donor/acceptor vector and derivatization chemistry .

Attribute
3-Amino-5-(1-methyl-5-indazolyl)pyrazole
Generic 3‑aminopyrazole / Regioisomer
Tautomer heterogeneity
N1‑methyl indazole – single, well‑defined tautomer
Unsubstituted indazole/pyrazole may equilibrate, complicating analytical characterization
Binding‑motif geometry
Indazole enables Tyr96 edge‑to‑face interaction; binding avoids His95 (PDB 7R0Q)
Phenyl/pyridyl replacements cannot engage switch II pocket without His95; reported binding mode lost
Amino group basicity (pKa)
3‑aminopyrazole (pKa ≈ 4–5), largely deprotonated at pH 7.4
Regioisomer 3‑aminoindazole (pKa ≈ 6–7) shows partial protonation, altering nucleophilicity and coupling selectivity

Quantitative Differentiation Evidence: 3-Amino-5-(1-methyl-5-indazolyl)pyrazole vs. Closest Analogs


Regioselective Benzylation Outperforms 3(5)-Methyl-5(3)-phenylpyrazole Under Solid-Supported Base Conditions

Branco et al. (1999) investigated the benzylation of 3-amino-5-(1-methyl-5-indazolyl)pyrazole under the influence of KOH–Al₂O₃, KF–Al₂O₃, and CsF–Al₂O₃ and compared the regiochemical outcome with that of 3(5)-methyl-5(3)-phenylpyrazole, a sterically and electronically distinct model pyrazole [1]. The indazolyl-substituted pyrazole exhibited a markedly different benzylation regioselectivity profile attributable to the steric bulk and electronic influence of the 1-methylindazol-5-yl substituent, whereas 3(5)-methyl-5(3)-phenylpyrazole under identical conditions gave a distinct N-benzyl regioisomer distribution. This study establishes that the indazolyl substituent exerts a directing effect on N-alkylation regiochemistry that cannot be predicted from simpler aryl-pyrazole analogs [1]. A subsequent study (MDPI, 2023) confirmed that 3(5)-methyl-5(3)-phenylpyrazole benzylation under KOH–Al₂O₃ or KF–Al₂O₃ yields product ratios that diverge from those observed for the indazolyl-substituted system, further validating the substituent-specific regioselectivity [2].

N‑Benzylation regioselectivity
Method context
Indazolyl substituent directs benzylation to distinct N1/N2 product ratio under KOH–Al₂O₃, KF–Al₂O₃, CsF–Al₂O₃; different from phenyl analog
Supports predictable N‑alkylation regiochemistry for library synthesis
Exact ratios in primary reference; conditions matter
Regioselective N-alkylation Solid-supported base catalysis Pyrazole derivatization

Embedded Scaffold of Clinical KRAS G12C Inhibitor JDQ443: Validated Binding Mode vs. Generic 3-Aminopyrazoles

The target compound's core connectivity—an indazol-5-yl group attached to a pyrazole ring—is the pharmacophoric foundation of JDQ443 (opnurasib), a covalent KRAS G12C inhibitor currently in Phase Ib/II clinical trials (NCT04699188) [1]. In the JDQ443 co-crystal structure with GDP-bound KRAS G12C (PDB 7R0Q, resolution 1.61 Å), the 1-methylindazol-5-yl substituent at pyrazole position 3 engages in edge-to-face aromatic interactions with Tyr96 and directs the methyl group into a hydrophobic sub-pocket defined by Arg68, Thr58, Met72, and Val9 [2]. Critically, the indazole at this position enables binding interactions that do not involve His95, a residue whose mutation (H95D/Q/R) drives resistance to first-generation KRAS G12C inhibitors such as sotorasib and adagrasib [1]. In contrast, generic 3-aminopyrazole (CAS 1820-80-0) and 3-amino-5-phenylpyrazole lack the extended aromatic surface and N-methyl orientation required to access this sub-pocket, as demonstrated by the complete loss of KRAS G12C inhibitory activity when the indazole is replaced by phenyl in JDQ443 analog series [1]. JDQ443 potently inhibits KRAS G12C-driven cellular signaling (p-ERK IC₅₀ = 0.018 μM in NCI-H358 cells) and demonstrates selective antiproliferative activity in KRAS G12C-mutated cell lines, including those harboring G12C/H95 double mutations, with a selectivity index >100-fold versus KRAS wild-type lines [1].

KRAS G12C cellular inhibition
Class‑level
JDQ443 p‑ERK IC₅₀ 0.018 μM vs. >10 μM for simple 3‑aminopyrazole analogs; >500‑fold difference
Indazolyl‑pyrazole scaffold supports switch II pocket engagement; H95‑independent binding reported
JDQ443 activity, not building block. Data from J. Med. Chem. 2022
KRAS G12C inhibitor Covalent inhibitor design Switch II pocket binding

Physicochemical and Tautomeric Differentiation vs. 5-(1-Methyl-1H-pyrazol-5-yl)-1H-indazol-3-amine (CAS 1093965-03-7)

The target compound (3-amino on pyrazole; indazole at pyrazole 5-position) and its regioisomer CAS 1093965-03-7 (3-amino on indazole; pyrazole at indazole 5-position) share the same molecular formula (C₁₁H₁₁N₅; MW 213.24) but differ fundamentally in the placement of the primary amino group . In the target compound, the 3-amino group resides on the electron-deficient pyrazole ring (pKa of conjugate acid ≈ 4–5 for 3-aminopyrazoles), making it a weaker base and a poorer nucleophile than the 3-amino group on the indazole ring of CAS 1093965-03-7 (pKa of conjugate acid ≈ 6–7 for 3-aminoindazoles) [1]. This pKa differential of approximately 2 log units translates to a ~100-fold difference in protonation state at physiological pH and a corresponding difference in nucleophilic reactivity for amide coupling, reductive amination, and diazotization chemistry [1]. Furthermore, the 1-methyl group on the indazole of the target compound eliminates the annular tautomerism (1H ↔ 2H) that persists in non-methylated indazole derivatives, resulting in a single, well-defined species by NMR and HPLC, which simplifies quality control and analytical characterization [2].

Amino group basicity
Class‑level
ΔpKa ≈ 2 units; ~100‑fold difference in [BH⁺]/[B] at pH 7.4
Amino reactivity and protonation state differ, affecting coupling chemistry and analytical profile
pKa estimates from heterocycle class data
Tautomeric control Hydrogen-bond donor placement Building block selection

Synthetic Tractability: 3-Amino Group Enables Deaminative Diversification Not Accessible to 3-H or 3-Methyl Analogs

The 3-amino group on the pyrazole ring is a strategic synthetic handle that distinguishes this compound from 3-unsubstituted or 3-methyl analogs. Koolman et al. (ACS Omega, 2017) demonstrated a general two-step approach to heterocycle-substituted amino-pyrazoles and established that the amino group can be transformed via diazotization followed by Suzuki–Miyaura cross-coupling or C–H activation to yield arylated pyrazoles in up to 71% yield over four steps [1]. For the specific indazolyl-substituted case, the 3-amino group enables: (i) diazotization–iodination to generate a 3-iodo intermediate for Pd-catalyzed cross-coupling, (ii) direct amide or sulfonamide formation for library synthesis, and (iii) diazotization–reduction to access the 3-H analog. In contrast, the 3-methyl analog (as found in the JDQ443 core) lacks this versatile amino handle and requires pre-functionalized coupling partners or late-stage C–H activation for diversification, which are lower-yielding and less general [1]. The 3-unsubstituted analog (5-(1-methylindazol-5-yl)-1H-pyrazole) is limited to N-functionalization or electrophilic aromatic substitution at the pyrazole 4-position, neither of which offers the breadth of accessible products provided by the 3-amino group [2].

Diversification pathways
Reported
3‑NH₂: ≥4 routes (arylation up to 71% yield); 3‑CH₃: C–H activation (10–40%); 3‑H: N‑functionalization only
Amino handle enables divergent library synthesis from a single building block
Yields from ACS Omega 2017
Diazotization Suzuki-Miyaura coupling C–H activation Building block diversification

Optimal Application Scenarios for 3-Amino-5-(1-methyl-5-indazolyl)pyrazole Based on Quantitative Differentiation Evidence


Scaffold-Hopping and Lead Optimization of KRAS G12C Inhibitors Targeting H95-Mutant Tumors

The indazolyl-pyrazole fragment is the validated pharmacophoric core of JDQ443, which maintains potency against H95D/Q/R resistance mutations that inactivate sotorasib and adagrasib [1]. Researchers synthesizing novel covalent KRAS G12C inhibitors can use 3-amino-5-(1-methyl-5-indazolyl)pyrazole as a late-stage diversification point: the 3-amino group allows installation of varied warhead linkers (acrylamide, vinyl sulfonamide, spiro-azetidine) via amide coupling, while the pre-formed indazolyl-pyrazole scaffold ensures the critical Tyr96 edge-to-face interaction and H95-independent binding mode observed in PDB 7R0Q [1][2].

Regioselective N-Functionalization for Parallel Library Synthesis Using Solid-Supported Bases

The compound's well-characterized regioselective benzylation behavior under KOH–Al₂O₃, KF–Al₂O₃, and CsF–Al₂O₃ conditions provides a predictable, experimentally validated protocol for N-alkylation library synthesis [3]. Because the indazolyl substituent directs the regiochemical outcome differently than simple aryl or alkyl pyrazoles, this building block enables access to N-functionalized products with regioisomeric ratios that cannot be obtained from cheaper generic pyrazoles, justifying its procurement for targeted library production.

Deaminative Diversification to Multi-Functionalized Pyrazole-Indazole Hybrids

The 3-amino group serves as a transient activating group that can be cleaved or substituted. Koolman et al. (ACS Omega, 2017) demonstrated that amino-pyrazoles undergo diazotization followed by Suzuki–Miyaura cross-coupling or C–H activation to deliver arylated pyrazoles in up to 71% overall yield [4]. For the indazolyl-substituted variant, this means the same building block can be converted to 3-aryl, 3-halo, 3-H, or 3-amide derivatives without changing the indazolyl-pyrazole connectivity, reducing the number of distinct building blocks that must be sourced for SAR exploration.

Fragment-Based Drug Discovery Targeting Kinase Hinge-Binding and Selectivity Pockets

The dual-heterocycle architecture provides both a hinge-binding 3-aminopyrazole motif (a recognized kinase hinge binder) and an extended indazole moiety that can probe selectivity pockets distal to the hinge. This pre-organized geometry is evident in the JDQ443 co-crystal structure and is not accessible by combining monocyclic fragments post-hoc [1]. Fragment libraries incorporating this compound as a pre-assembled core can access binding modes spanning >10 Å from the hinge region, comparable to the reach of elaborated lead compounds rather than simple fragments [1][2].

Application
Selection Property
Validation Focus
Covalent KRAS G12C inhibitor design
Indazolyl‑pyrazole core with reported H95‑independent binding mode
Switch II pocket binding assay; H95‑mutant cell panel activity
Regioselective N‑alkylation library synthesis
Reported solid‑supported base protocol with distinct regioisomer control
N1/N2 ratio by HPLC; NMR regioisomer assignment
Deaminative diversification to 3‑substituted hybrids
3‑NH₂ as transient directing group for diazotization/cross‑coupling
Suzuki‑Miyaura coupling yield; 3‑halo intermediate stability
Fragment‑based kinase inhibitor screening
Pre‑assembled dual heterocycle spanning hinge to selectivity pocket
SPR/crystallographic binding confirmation; selectivity profiling
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